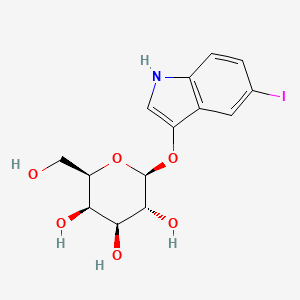

5-Iodo-3-indolyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

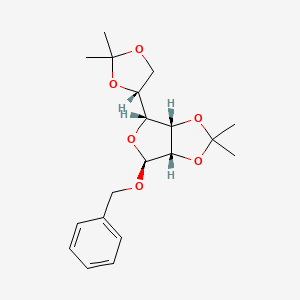

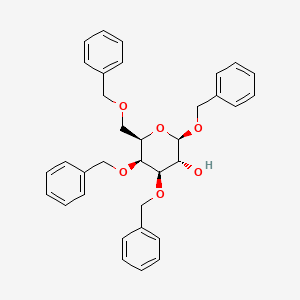

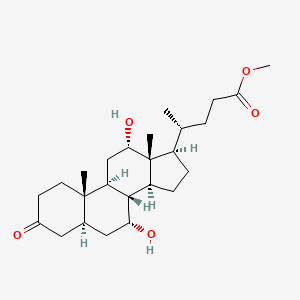

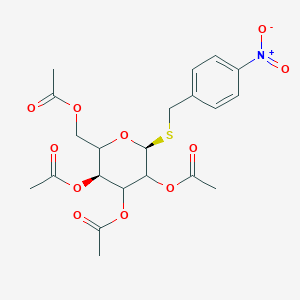

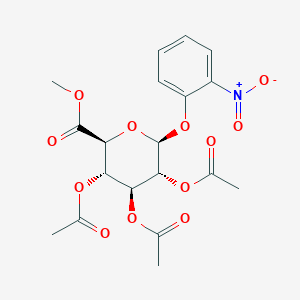

The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside involves complex chemical reactions, highlighting the importance of precision in creating specific molecular structures. For instance, Tomić et al. (1995) describe the synthesis and structural analysis of a related compound, 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-d-galactopyranoside, through X-ray diffraction and NMR spectroscopy. This process involves the condensation of tetra-O-acetyl-α-d-galactopyranosyl bromide with aglycone alcohol, leading to the formation of specific stereomers and derivatives with defined molecular configurations (Tomić, Kojić-Prodić, Magnus, Lacan, Duddeck, & Hiegemann, 1995).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been extensively studied using various analytical techniques. The detailed conformational analysis reveals the stability and relative orientation of the indole ring towards the β-d-galactopyranose moiety, offering insights into the molecular mechanics and dynamics that govern the compound's behavior at the atomic level (Tomić et al., 1995).

Chemical Reactions and Properties

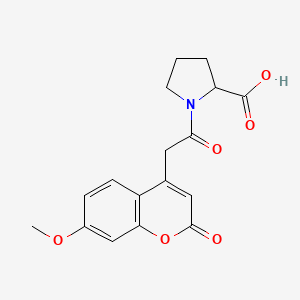

Chemical reactions involving this compound are crucial for its functionalization and application in further chemical synthesis. The reactions may involve radioiododestannylation approaches, as demonstrated by Van Dort et al. (2008), where [125I]iodoindol-3-yl-β-d-galactopyranoside was synthesized and investigated for its potential in SPECT imaging of β-galactosidase expression (Van Dort, Lee, Hamilton, Rehemtulla, & Ross, 2008).

Aplicaciones Científicas De Investigación

Sustrato Cromogénico para β-galactosidasa

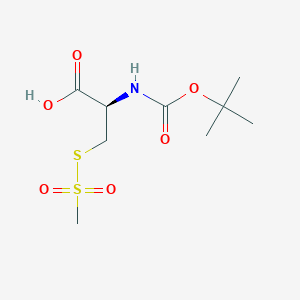

“5-Iodo-3-indolyl-beta-D-galactopyranoside” is a chromogenic substrate for β-galactosidase {svg_1}. Cuando este compuesto es hidrolizado por la enzima β-galactosidasa, genera un precipitado de color púrpura con una absorbancia máxima a aproximadamente 575 nm {svg_2}. Esta propiedad lo hace útil en varios ensayos biológicos y aplicaciones de investigación donde se necesita visualizar la actividad de la β-galactosidasa.

Sistemas de Detección del Gen Lac

El compuesto es ideal para sistemas de detección del gen Lac en aplicaciones de inmunoblotting, inmunocitoquímica e histológica {svg_3}. El gen Lac codifica para β-galactosidasa, y la hidrólisis de “this compound” por β-galactosidasa se puede utilizar para detectar la presencia y la actividad del gen Lac.

Tomografía Computarizada por Emisión de Fotón Único (SPECT)

El compuesto ha sido investigado como un radioligando para la imagen SPECT de la expresión de β-galactosidasa {svg_4}. El átomo de yodo en el compuesto se puede reemplazar con un isótopo radiactivo de yodo, lo que permite que el compuesto se detecte utilizando la imagen SPECT. Esto se puede utilizar para visualizar la distribución y la actividad de β-galactosidasa en tejidos biológicos.

Clonación Molecular

En la clonación molecular, el compuesto se puede utilizar para diferenciar entre colonias bacterianas que contienen un plásmido con un inserto (plásmido recombinante) y aquellas que no {svg_5}. Las bacterias con el plásmido recombinante no podrán escindir el “this compound”, lo que dará como resultado colonias blancas, mientras que las bacterias con el plásmido no recombinante escindirán el compuesto, produciendo colonias azules.

Mecanismo De Acción

Target of Action

The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .

Biochemical Pathways

The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .

Result of Action

The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.

Action Environment

The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)